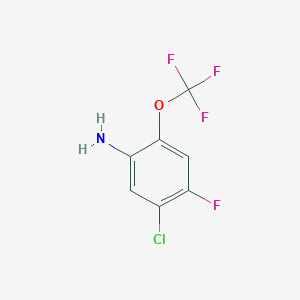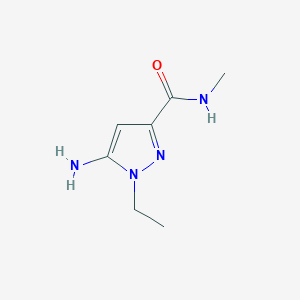![molecular formula C18H17BrN2O2S B2736256 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-51-6](/img/structure/B2736256.png)
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide” is a chemical compound. It has been mentioned in the context of synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs . These compounds have been evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activities .
Synthesis Analysis
The synthesis of related compounds involves the treatment of hydrazide with appropriate acyl chlorides in DMF to produce intermediates through N-acylation. This is followed by cyclodehydration with P2O5 in dry DMF to give 5-substituted-1,3,4-oxadiazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include N-acylation and cyclodehydration .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Biological Screening and Enzyme Inhibition
- Sulfonamide Derivatives Biological Screening: Another study focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, demonstrating their moderate to good activities against Gram-negative & Gram-positive bacteria, as well as their potential for enzyme inhibition against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Synthetic Chemistry and Catalytic Applications
- Cinchonidinium Salts: Research into cinchonidinium salts obtained from quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide revealed highly enantioselective catalytic activity in asymmetric benzylation reactions. This work underscores the synthetic versatility of benzenesulfonamide derivatives in the realm of organic synthesis and drug development (Itsuno, Yamamoto, & Takata, 2014).
Mecanismo De Acción
Direcciones Futuras
The compounds related to “4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide” have shown promising antibacterial, antifungal, and antitubercular activities . This suggests potential future research directions in exploring these compounds for therapeutic applications. Further structural optimization could lead to improved production and quality control of these compounds .
Propiedades
IUPAC Name |
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFYXMPPZVVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
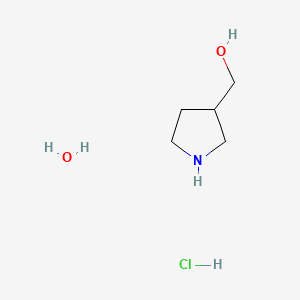
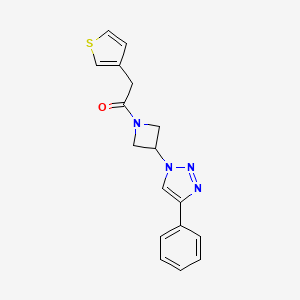
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2736176.png)


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
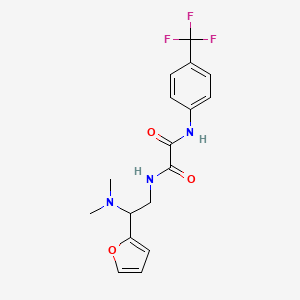
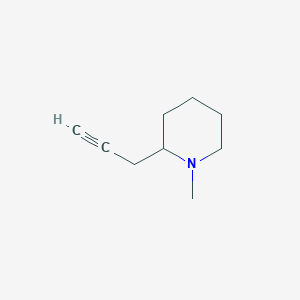
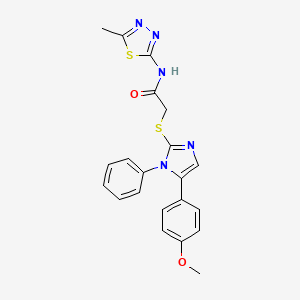
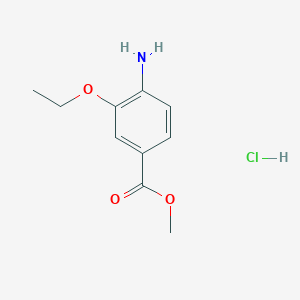
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)
